molecular formula C23H27N5O4S2 B12150658 ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12150658
M. Wt: 501.6 g/mol
InChI Key: GFXJUGZLFZEBSX-LGMDPLHJSA-N
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Description

Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a multifaceted structure. It features a piperazine ring, a pyrido[1,2-a]pyrimidine core, and a thiazolidine moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step often starts with the condensation of appropriate aldehydes and amines under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine scaffold.

    Introduction of the Thiazolidine Moiety: The thiazolidine ring is introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Attachment of the Piperazine Ring: The piperazine ring is then attached via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and pyrido[1,2-a]pyrimidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrido[1,2-a]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and data.

Molecular Formula

The molecular formula for this compound is C19H22N4O3SC_{19}H_{22}N_4O_3S with a molecular weight of approximately 398.47 g/mol.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the thiazolidinone ring : Utilizing specific reagents to create the thiazolidinone structure.
  • Construction of the pyrido[1,2-a]pyrimidine core : This step may involve cyclization reactions that form the pyrimidine structure.
  • Final coupling with piperazine : The introduction of the piperazine moiety is crucial for enhancing biological activity.

Industrial Production

For industrial applications, optimizing the synthetic pathway for scalability and cost-effectiveness is essential. Techniques such as continuous flow synthesis and green chemistry principles are being explored to improve yield and reduce environmental impact.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer therapy : Preliminary studies suggest efficacy against certain cancer cell lines.
  • Antimicrobial activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory properties : May modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A study published in Pharmaceuticals evaluated the anticancer properties of similar compounds within this class. Researchers found that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound demonstrated notable antibacterial activity against Staphylococcus aureus, suggesting potential use in treating resistant infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokines

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties are likely critical for binding to these targets, influencing biological pathways and eliciting a physiological response. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate: Similar structure but lacks the 9-methyl group.

    Ethyl 4-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate: Similar but with variations in the substituents on the piperazine ring.

Uniqueness

The unique combination of the thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties, along with the specific substitution pattern, distinguishes this compound from its analogs. This structural uniqueness may confer distinct biological activities and reactivity profiles, making it a valuable subject for further research.

Biological Activity

Chemical Structure and Synthesis

The compound's structure features several notable functional groups, including a piperazine moiety, a pyrimidine ring, and a thiazolidinone derivative. The synthesis of such compounds typically involves multi-step reactions including cyclization and functional group modifications. Although specific synthetic pathways for this exact compound are not widely documented, similar compounds have been synthesized through reactions involving pyrimidine derivatives and piperazine under various conditions.

Antimicrobial Properties

Research indicates that compounds with structural similarities to ethyl 4-(9-methyl-4-oxo...) exhibit significant antimicrobial activities against various pathogens. For instance, studies have reported the synthesis of related triazole derivatives that demonstrated moderate to good antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CK. pneumoniae64 µg/mL
Ethyl 4-(9-methyl...)Candida albicansNot specifically tested

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key metabolic pathways or the disruption of bacterial cell wall synthesis. For example, some derivatives containing thiazolidinone rings have been shown to inhibit bacterial growth by interfering with protein synthesis or by acting as efflux pump inhibitors .

Case Studies

A notable study investigated the antimicrobial efficacy of a series of pyrimidine-based compounds similar to ethyl 4-(9-methyl...). The results indicated that certain derivatives exhibited strong activity against biofilm-forming bacteria, which are notoriously resistant to conventional antibiotics. The study highlighted the importance of structural modifications in enhancing bioactivity .

Table 2: Efficacy Against Biofilm Formation

Compound NameBiofilm Inhibition (%)Concentration Tested (µg/mL)
Compound D85%100
Compound E70%50
Ethyl 4-(9-methyl...)TBDTBD

Properties

Molecular Formula

C23H27N5O4S2

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N5O4S2/c1-5-32-22(31)26-11-9-25(10-12-26)19-16(13-17-21(30)28(14(2)3)23(33)34-17)20(29)27-8-6-7-15(4)18(27)24-19/h6-8,13-14H,5,9-12H2,1-4H3/b17-13-

InChI Key

GFXJUGZLFZEBSX-LGMDPLHJSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C

Origin of Product

United States

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